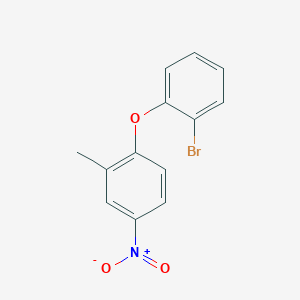
1-(2-Bromophenoxy)-2-methyl-4-nitrobenzene
Descripción general
Descripción
1-(2-Bromophenoxy)-2-methyl-4-nitrobenzene is a useful research compound. Its molecular formula is C13H10BrNO3 and its molecular weight is 308.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2-Bromophenoxy)-2-methyl-4-nitrobenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.
Synthesis
The synthesis of this compound typically involves the bromination of phenolic compounds followed by nitration. The compound's structure can be confirmed using spectroscopic techniques such as NMR and mass spectrometry.
Biological Activity Overview
This compound exhibits a range of biological activities, particularly in antibacterial and anticancer applications. The presence of the nitro group is crucial for its activity, as it can interact with cellular components leading to various biochemical effects.
Antibacterial Activity
Research indicates that nitro-containing compounds often demonstrate significant antibacterial properties. The mechanism typically involves the reduction of the nitro group to form reactive intermediates that can damage bacterial DNA and proteins.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of this compound against various strains of bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
| Klebsiella pneumonia | 25 |
The compound showed notable efficacy against Gram-positive bacteria, particularly Staphylococcus aureus, which is significant given the rising resistance to conventional antibiotics .
Anticancer Activity
The compound also demonstrates potential in cancer treatment. Its anticancer properties are attributed to its ability to induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation.
Research Findings
In vitro studies have shown that this compound inhibits the growth of several cancer cell lines:
| Cell Line | GI50 (μM) |
|---|---|
| MCF-7 (Breast cancer) | 15 |
| A549 (Lung cancer) | 20 |
| HCT116 (Colon cancer) | 18 |
The compound's mechanism involves the disruption of microtubule dynamics and interference with cell cycle progression, leading to increased rates of apoptosis .
The biological activity of this compound can be explained through its interaction with biological macromolecules. The nitro group undergoes reduction within cells, generating reactive species that can bind to DNA and proteins, causing cellular damage and death.
Propiedades
IUPAC Name |
1-(2-bromophenoxy)-2-methyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c1-9-8-10(15(16)17)6-7-12(9)18-13-5-3-2-4-11(13)14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJRHXGHWFGQEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])OC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















